molecular formula C28H36N2O2 B13938773 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one

1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one

Cat. No.: B13938773
M. Wt: 432.6 g/mol
InChI Key: IDHPZLLRSSVNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one (CAS: 228418-79-9) is a structurally complex molecule featuring:

  • A cyclohexyl group at position 1.
  • A 2-methyl-2-phenylbut-3-en-1-one core.
  • A 4-(2-methoxyphenyl)piperazine moiety at position 4.

Its dihydrochloride salt form (C₂₈H₄₀Cl₂N₂O₂) is stabilized for storage at 2–8°C .

Properties

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one

InChI

InChI=1S/C28H36N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-18,23H,3,5-6,11-12,19-22H2,1-2H3

InChI Key

IDHPZLLRSSVNMM-UHFFFAOYSA-N

Canonical SMILES

CC(C=CN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4

Origin of Product

United States

Biological Activity

1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one, also known by its CAS number 228419-08-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Basic Information

PropertyDetails
IUPAC Name This compound
CAS Number 228419-08-7
Molecular Formula C28H36N2O2
Molecular Weight 432.60 g/mol
Purity 96% - 98%

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structure suggests that it may act as a ligand for these receptors, influencing various neurological and psychological processes.

Antidepressant Effects

Research indicates that the compound may possess antidepressant-like effects. In animal models, administration of the compound has been linked to increased levels of serotonin and norepinephrine in the brain, which are critical neurotransmitters involved in mood regulation.

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit cytotoxic properties against various cancer cell lines. For instance, in vitro tests have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through mitochondrial pathways.

Case Studies

  • Study on Antidepressant Activity : A study conducted on mice demonstrated that the compound significantly reduced depressive-like behaviors in forced swim and tail suspension tests, suggesting its potential as an antidepressant agent.
  • Cytotoxicity Against Cancer Cells : In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values comparable to established chemotherapeutic agents, indicating its potential utility in cancer therapy.

Pharmacological Profile

The pharmacological profile of the compound is still under investigation. However, initial findings suggest:

  • Serotonin Receptor Modulation : Potential agonistic activity at serotonin receptors.
  • Dopamine Receptor Interaction : Possible antagonistic effects on certain dopamine receptor subtypes.

In Vitro Studies

In vitro studies have shown promising results regarding the compound's ability to inhibit cell growth in various cancer cell lines. The mechanism appears to involve cell cycle arrest and apoptosis induction.

In Vivo Studies

In vivo experiments have indicated that the compound can cross the blood-brain barrier, which is crucial for its efficacy as a central nervous system (CNS) agent. Behavioral tests in rodent models have shown improvements in mood-related symptoms.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

The compound shares key structural motifs with several pharmacologically active analogs:

Table 1: Structural and Pharmacological Comparisons
Compound Name / ID Key Structural Features Reported Activities References
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Biphenyl core + acetyl-linked aryl piperazine Antipsychotic (anti-dopaminergic, anti-serotonergic), low catalepsy induction
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one (9) Isoindolinone + ethyl-linked piperazine High 5-HT₁A receptor binding affinity
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol (Avishot/Flivas) Propanol linker + naphthyloxy group Proprietary drug (unspecified activity, likely CNS-related)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Cinnamoyl group + bis(4-methoxyphenyl)methyl-piperazine Antimicrobial, anticancer (cinnamoyl-related activities)
N-tert-Butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide Propanamide linker + tert-butyl group Metabolite (pharmacokinetic implications)
Key Observations:

Aryl Piperazine Substitution: The 4-(2-methoxyphenyl)piperazine group is a common feature in antipsychotics (e.g., ) and receptor-targeting agents (e.g., 5-HT₁A in ).

Linker Diversity: Acetyl linkers () enhance anti-dopaminergic activity. Ethyl linkers () favor 5-HT₁A binding. The target compound’s enone system may confer unique electronic properties or metabolic stability compared to saturated linkers.

Substituent Effects: Cyclohexyl vs. Phenyl vs. Cinnamoyl: The enone system in the target compound mimics cinnamoyl derivatives (), which are associated with antimicrobial activity, but the absence of a conjugated aromatic system may reduce such effects.

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Anti-dopaminergic Activity: QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical descriptors for anti-dopaminergic potency . The target compound’s cyclohexyl group likely increases QPlogBB, while the enone system may modulate EA through conjugation effects.
  • Catalepsy Reduction : Compounds with balanced anti-dopaminergic and anti-serotonergic profiles (e.g., ) show lower catalepsy, a desirable trait in antipsychotics. The target compound’s structural complexity may similarly mitigate side effects.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison
Property Target Compound 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Compound 9
Molecular Weight 516.62 (dihydrochloride) ~380 (free base) ~370 (free base)
Solubility Enhanced via HCl salt Likely low (neutral piperazine) Moderate (polar isoindolinone)
Metabolic Stability Cyclohexyl may reduce oxidation Biphenyl may undergo hydroxylation Ethyl linker resists cleavage
  • Salt Forms : The dihydrochloride salt of the target compound improves solubility, a formulation advantage over neutral analogs like those in and .
  • Metabolism : The tert-butyl metabolite in suggests that bulky substituents (e.g., cyclohexyl) may slow hepatic degradation, extending half-life.

Conformational and Crystallographic Analysis

  • Piperazine Conformation : In cinnamoyl derivatives (), the piperazine ring adopts a chair conformation , stabilized by intermolecular C–H···O bonds. Similar interactions in the target compound could influence crystal packing and bioavailability .
  • Enone Configuration: The E-configuration of the enone system (analogous to ) may enhance planarity and electronic conjugation, affecting receptor binding or stability .

Preparation Methods

Allylic Substitution via SN2′ Reaction

One of the most notable methods for preparing this compound involves a regio- and stereoselective SN2′ reaction of an allylic picolinate intermediate with arylmagnesium bromide (ArMgBr)-based copper reagents. This method was reported by Kobayashi et al. (2018). The key steps are:

  • Starting Material: (R)-6-(PMB-oxy)-3-hexyn-2-ol with high enantiomeric excess (93% ee), where PMB = para-methoxybenzyl protecting group.
  • Reduction: The alkyne alcohol is reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to an (R,Z)-4-iodo-5-(PMB-oxy)hex-3-en-2-ol intermediate.
  • Formation of Allylic Picolinate: This intermediate undergoes Pd-catalyzed coupling with methylzinc iodide (MeZnI), followed by esterification with picolinic acid to yield the allylic picolinate.
  • SN2′ Substitution: The allylic picolinate is reacted with phenylmagnesium bromide in the presence of copper(II) acetylacetonate (Cu(acac)2), proceeding with high anti SN2′ selectivity (99%). This step installs the phenyl substituent at the γ-position with retention of stereochemistry.
  • Ozonolysis and Further Functionalization: Ozonolysis of the resulting alkene produces an aldehyde, which is then reacted with cyclohexylmagnesium bromide (c-Hex-MgBr) to introduce the cyclohexyl group.
  • Reductive Amination: Finally, reductive amination with the 4-(2-methoxyphenyl)piperazine derivative affords the target compound LY426965 (the compound of interest).

This method is advantageous for its high regio- and stereoselectivity, enabling the synthesis of enantiomerically enriched product suitable for pharmaceutical applications.

Data Table Summarizing Key Steps and Reagents

Step No. Reaction Type Starting Material / Intermediate Reagents / Catalysts Outcome / Product Selectivity / Yield
1 Reduction (R)-6-(PMB-oxy)-3-hexyn-2-ol Red-Al (R,Z)-4-iodo-5-(PMB-oxy)hex-3-en-2-ol High enantiomeric purity (93% ee)
2 Pd-catalyzed coupling (R,Z)-4-iodo-5-(PMB-oxy)hex-3-en-2-ol MeZnI, Pd catalyst Methyl-substituted allylic picolinate Efficient coupling
3 Esterification Methyl-substituted intermediate Picolinic acid Allylic picolinate ester High yield
4 SN2′ Substitution Allylic picolinate PhMgBr, Cu(acac)2 Phenyl-substituted intermediate 99% anti SN2′ selectivity
5 Ozonolysis Phenyl-substituted intermediate Ozone Aldehyde intermediate Clean conversion
6 Grignard Addition Aldehyde intermediate Cyclohexylmagnesium bromide Cyclohexyl-substituted alcohol High yield
7 Reductive Amination Cyclohexyl-substituted alcohol + 4-(2-methoxyphenyl)piperazine Reductive amination reagents (e.g., NaBH3CN) Target compound LY426965 High stereochemical purity

Research Discoveries and Notes

  • The regio- and stereoselectivity in the SN2′ substitution step is critical for obtaining the correct isomer of the compound, which is essential for its biological activity.
  • The use of a chiral starting material and careful choice of reaction conditions ensures the preservation of enantiomeric purity throughout the synthesis.
  • Reductive amination with the piperazine derivative is a common and effective method to introduce the pharmacologically relevant piperazine moiety.
  • While the described method is well-established, ongoing research in asymmetric catalysis and hydrogenation offers opportunities for more efficient or scalable synthesis routes.
  • No reliable synthesis protocols were found in sources such as www.benchchem.com or www.smolecule.com, in accordance with the exclusion criteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.